

# Technical Monograph: 2-Ethenylcyclohexan-1-ol

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## Compound of Interest

Compound Name: 2-Ethenylcyclohexan-1-ol

CAS No.: 29108-24-5

Cat. No.: B2798063

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## Physicochemical Characterization, Synthetic Protocols, and Utility in Scaffold Design[1][2][3]

### Part 1: Executive Summary & Physicochemical Profile[1][2][3]

**2-Ethenylcyclohexan-1-ol** (commonly referred to as 2-vinylcyclohexanol) represents a critical class of cycloaliphatic building blocks.[1][2][3] Its utility lies in the orthogonal reactivity of its two functional groups: a secondary hydroxyl group and a terminal alkene (vinyl group). This bifunctionality allows it to serve as a versatile "linchpin" intermediate in the synthesis of complex natural products, particularly terpenoids and functionalized carbocycles.

For researchers in drug development, this molecule offers a controlled entry into chiral cyclohexane scaffolds.[2][3] The stereochemical relationship between the hydroxyl and vinyl groups (typically trans when synthesized via epoxide opening) provides a rigid stereochemical template for downstream functionalization.

### Core Physicochemical Data[1][2][3]

Property	Value	Technical Note
IUPAC Name	2-Ethenylcyclohexan-1-ol	Synonyms: 2-Vinylcyclohexanol
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	
Molecular Weight	126.20 g/mol	Monoisotopic Mass: 126.1045 Da
Physical State	Colorless viscous liquid	Hygroscopic; store under inert atmosphere.[1][2][3]
Boiling Point	~185–190 °C (at 760 mmHg)	Often distilled at reduced pressure (~85 °C @ 15 mmHg).[2][3]
Density	~0.96 g/mL	
Stereochemistry	2 Chiral Centers (C1, C2)	Diastereomers: cis and trans. [3] Trans is thermodynamically favored in ring-opening synthesis.[1][2][3]
Solubility	Soluble in alcohols, ethers, DCM	Limited solubility in water.[3]

## Part 2: Synthetic Methodology & Causality[1][2]

As a Senior Scientist, I strongly advise against purchasing low-purity commercial grades for sensitive catalytic applications.[1][2][3] The most robust route to high-purity trans-2-ethenylcyclohexan-1-ol is the regioselective and stereoselective ring-opening of cyclohexene oxide using a vinyl organometallic reagent.[1][2][3]

### Protocol: Regioselective Ring Opening of Cyclohexene Oxide

Rationale: We utilize vinylmagnesium bromide (Grignard) in the presence of Copper(I) iodide (catalytic) or pure Grignard conditions. The reaction proceeds via an SN<sub>2</sub>-like mechanism, attacking the epoxide carbon.[2][3] Because the epoxide oxygen is coordinated to the

magnesium, the nucleophile attacks from the opposite face, exclusively yielding the trans-isomer.

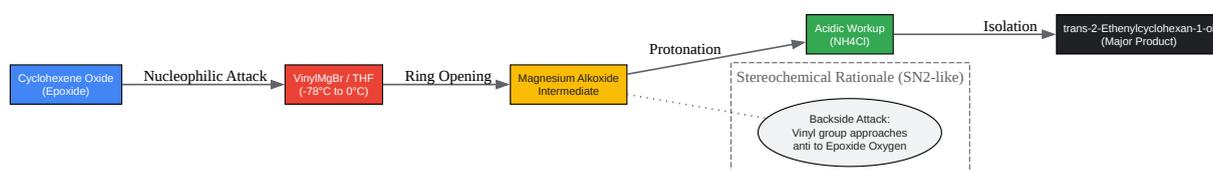
## Reagents:

- Cyclohexene oxide (1.0 equiv)[1]
- Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)
- Anhydrous Tetrahydrofuran (THF)[1]
- Saturated NH<sub>4</sub>Cl solution (quenching)[1]

## Step-by-Step Workflow:

- Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.
- Solvent Prep: Charge the flask with anhydrous THF (0.5 M concentration relative to substrate).
- Reagent Addition: Cool the system to -78 °C (Dry ice/acetone bath). This is critical to suppress polymerization of the vinyl reagent and prevent side reactions (e.g., deprotonation alpha to the epoxide).
- Nucleophilic Attack: Add Vinylmagnesium bromide dropwise over 20 minutes.
- Substrate Addition: Add Cyclohexene oxide dropwise.[2][3]
- Equilibration: Allow the reaction to warm slowly to 0 °C over 2 hours. Stir at 0 °C for an additional 1 hour. Checkpoint: Monitor by TLC (stain with p-Anisaldehyde; epoxide spots are faint, product stains dark blue).
- Quench: Carefully add sat. NH<sub>4</sub>Cl at 0 °C. Vigorous bubbling will occur.[2][3]
- Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine.
- Purification: Dry over MgSO<sub>4</sub>, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

## Visualization: Synthetic Pathway & Stereochemical Outcome[1][4]



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Figure 1: The reaction pathway demonstrates the conversion of cyclohexene oxide to the trans-alcohol via nucleophilic ring opening.[1][2] The geometry of the transition state dictates the trans-selectivity.

### Part 3: Analytical Characterization & Validation[1][3]

To ensure the integrity of the scaffold for drug development, you must validate the stereochemistry. The cis and trans isomers can be distinguished by <sup>1</sup>H NMR coupling constants of the carbinol proton (H1).

### Self-Validating NMR Criteria

Proton Environment	Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)	Diagnostic Value
H-1 (CH-OH)	3.30 – 3.60 ppm	ddd (approx.[1][2][3] td)	$J \approx 10$ Hz (axial-axial)	Large J value confirms trans-diaxial arrangement of H1 and H2.[1][2][3]
Vinyl -CH=	5.70 – 5.90 ppm	ddd	-	Confirms presence of vinyl group.[1][2][3]
Vinyl =CH <sub>2</sub>	5.00 – 5.20 ppm	Multiplet	-	Terminal alkene protons.[1][2][3]

Expert Insight: If the coupling constant for H-1 is small ( $J \approx 2-4$  Hz), you have synthesized the cis-isomer or your ring is in a twist-boat conformation, often indicating an impurity or incorrect synthesis method (e.g., hydrogenation of a diene).[1][2][3]

## Part 4: Applications in Drug Development[5]

**2-Ethenylcyclohexan-1-ol** is not merely a solvent or simple reagent; it is a chiral pool equivalent.[1][2][3] Its applications in modern medicinal chemistry focus on its ability to undergo Divergent Functionalization.[2][3]

### Ring Cleavage Strategies (Ozonolysis)

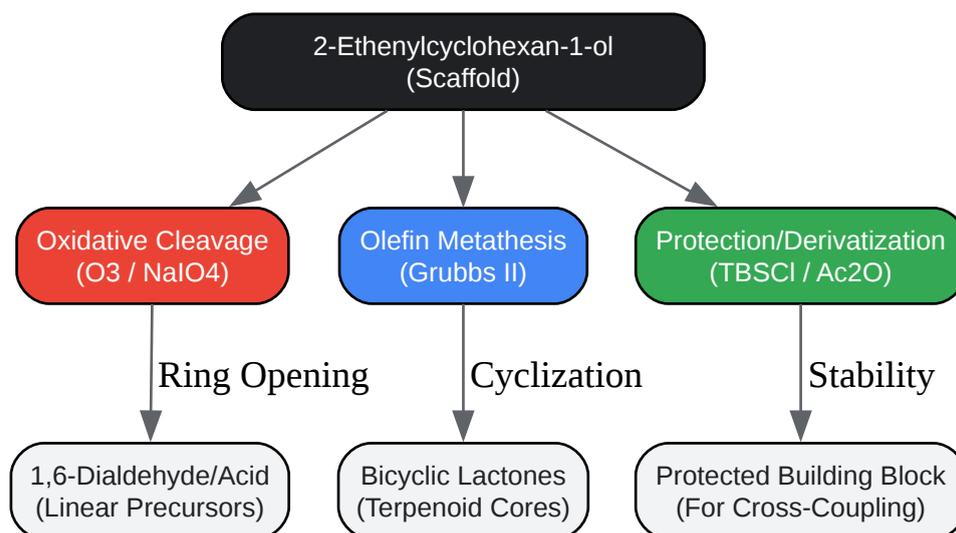
The vinyl group can be oxidatively cleaved ( $O_3$ , followed by DMS or  $H_2O_2$ ) to generate 1,6-dicarbonyl systems.[3] This is a classic method to synthesize acyclic chains with defined stereocenters at the termini, useful for polyketide synthesis.[3]

### Cross-Coupling & Metathesis

The terminal alkene is an excellent handle for Olefin Metathesis (Grubbs catalysts).[2][3]

- Ring-Closing Metathesis (RCM): If the hydroxyl group is esterified with an acrylate, RCM can form bicyclic lactones (e.g., octalins), which are cores for terpene-based drugs.[1][3]

## Visualization: Divergent Utility Map



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Figure 2: Divergent synthetic utility of the **2-ethenylcyclohexan-1-ol** scaffold, highlighting its role in accessing linear precursors and bicyclic systems.

## References

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